molecular formula C16H20ClN3O3S B2815400 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034288-72-5

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2815400
CAS No.: 2034288-72-5
M. Wt: 369.86
InChI Key: YDHTUQIREIKUPI-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and at the 1-position with a (5-chloro-2-methoxyphenyl)sulfonyl moiety. Such structural motifs are common in agrochemicals and pharmaceuticals due to their ability to interact with enzymes or receptors via hydrogen bonding, hydrophobic interactions, and steric effects .

Key structural attributes:

  • Piperidine ring: Enhances conformational flexibility and bioavailability.
  • 1-Methylpyrazole: Imparts metabolic stability and electron-rich regions for π-π stacking.
  • 5-Chloro-2-methoxyphenyl sulfonyl group: The chloro and methoxy substituents modulate lipophilicity and electronic properties, influencing target binding and solubility .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-19-9-7-14(18-19)12-4-3-8-20(11-12)24(21,22)16-10-13(17)5-6-15(16)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHTUQIREIKUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base such as triethylamine.

    Substitution with 5-chloro-2-methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with 5-chloro-2-methoxybenzene under suitable conditions.

    Attachment of the 1-methyl-1H-pyrazol-3-yl Group: The final step involves the coupling of the piperidine derivative with 1-methyl-1H-pyrazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the methoxy or pyrazole groups.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Depending on the site of oxidation, products may include sulfoxides or sulfones.

    Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.

    Substitution Products: Derivatives with different substituents replacing the chloro group.

Scientific Research Applications

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole and piperidine rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine (CAS 1269531-16-9)

Structural Differences :

  • Replaces the sulfonyl group with a carbonyl linker.
  • Lacks the methoxyphenyl ring but retains the 5-chloro-1-methylpyrazole substituent.

Functional Implications :

  • The carbonyl group may reduce hydrolytic stability compared to the sulfonyl bridge.
  • Lower molecular weight could enhance membrane permeability but reduce target specificity .

Structural Analog 2: 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione (CAS 850023-59-5)

Structural Differences :

  • Replaces piperidine with a pyrrolidine-2,5-dione core.
  • Introduces a fluorophenyl-sulfonyl-piperazine moiety.

Functional Implications :

  • Pyrrolidine-dione may increase hydrogen-bonding capacity but reduce metabolic stability .

Structural Analog 3: 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Structural Differences :

  • Substitutes the methoxyphenyl-sulfonyl group with a trifluoromethylpyridine moiety.
  • Replaces pyrazole with a triazole-thiol group.

Functional Implications :

  • The trifluoromethylpyridine enhances lipophilicity and resistance to oxidative metabolism.

Pesticide Analogs: Fipronil and Ethiprole

Structural Differences :

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) shares a pyrazole core but incorporates a sulfinyl group and cyano substituent.

Functional Implications :

  • Sulfinyl and cyano groups in fipronil enhance insecticidal activity by targeting GABA receptors.
  • The absence of a piperidine ring in fipronil reduces systemic absorption but improves insect selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Functional Group Potential Applications References
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Piperidine 5-Chloro-2-methoxyphenyl sulfonyl, methylpyrazole Sulfonyl Agrochemicals, Pharmaceuticals
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine Piperidine 5-Chloro-methylpyrazole Carbonyl Intermediate for pesticides
Fipronil Pyrazole Trifluoromethylphenyl, sulfinyl, cyano Sulfinyl, Cyano Insecticide
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-... Piperidine-triazole Trifluoromethylpyridine, thiol Thiol, Trifluoromethyl Enzyme inhibition

Research Findings and Implications

  • Substituent Effects : The 5-chloro and 2-methoxy groups on the phenyl ring enhance lipophilicity and steric bulk, which may improve binding to hydrophobic pockets in target proteins. Sulfonyl groups offer superior hydrolytic stability compared to carbonyl analogs .
  • Piperidine derivatives with sulfonyl linkages are less explored but could target neurological or inflammatory pathways .
  • Synthetic Feasibility : highlights scalable synthesis routes for chloro-pyrazole-piperidine derivatives, supporting further development of the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine?

  • Methodology : Synthesis typically involves sulfonylation of the piperidine core followed by coupling with the pyrazole moiety. Key steps include:

  • Use of sulfonyl chloride intermediates (e.g., 1-methylpyrazole-3-sulfonyl chloride) under basic conditions for sulfonylation .
  • Optimized coupling reactions (e.g., copper-catalyzed or nucleophilic substitutions) to attach the 5-chloro-2-methoxyphenyl group .
  • Purification via column chromatography and characterization by HPLC (>95% purity) and mass spectrometry (MS) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography confirms bond lengths, angles, and piperidine ring conformation (e.g., chair conformation with puckering parameters Q₂ = 0.6191 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions, such as the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) .
  • IR spectroscopy detects functional groups (e.g., sulfonyl S=O stretch at ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to optimize binding affinity and selectivity through structural modifications?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematic substitution of the pyrazole (e.g., 1-methyl vs. 1-ethyl) and piperidine (e.g., sulfonyl vs. carbonyl groups) to assess target engagement .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity .
  • Biochemical assays : Measure IC₅₀ values using fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity changes post-modification .

Q. How are reaction mechanisms elucidated for key transformations involving this compound?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to identify rate-determining steps .
  • Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer pathways in sulfonylation or coupling reactions .
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to map energy barriers and validate proposed mechanisms .

Q. What approaches are used to resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodology :

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) identify metabolic hotspots (e.g., demethylation of the methoxy group) .
  • Pharmacokinetic modeling : Compartmental analysis (e.g., Phoenix WinNonlin) integrates absorption/distribution data to reconcile discrepancies .
  • Prodrug strategies : Modify labile groups (e.g., esterification of sulfonyl groups) to enhance stability without compromising activity .

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